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Compound of Interest

Compound Name: 1,5-Dihydroxynaphthalene

Cat. No.: B047172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-
Dihydroxynaphthalene (CAS No: 83-56-7), a vital aromatic intermediate in the synthesis of

various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 1,5-
Dihydroxynaphthalene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1,5-Dihydroxynaphthalene
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Chemical Shift (δ) ppm Multiplicity Assignment

9.92 Singlet 2 x -OH

7.59 Doublet H-4, H-8

7.22 Triplet H-3, H-7

6.85 Doublet H-2, H-6

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental ¹³C NMR data for 1,5-Dihydroxynaphthalene is not readily available

in public spectral databases. The following data is based on a prediction and should be used as

a reference for spectral interpretation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,5-Dihydroxynaphthalene

Chemical Shift (δ) ppm Assignment

154.5 C-1, C-5

127.0 C-4a, C-8a

125.5 C-3, C-7

115.1 C-4, C-8

109.8 C-2, C-6

Prediction generated using computational

models.

Infrared (IR) Spectroscopy
Table 3: Principal IR Absorption Bands for 1,5-Dihydroxynaphthalene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b047172?utm_src=pdf-body
https://www.benchchem.com/product/b047172?utm_src=pdf-body
https://www.benchchem.com/product/b047172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3300 - 3600 Strong, Broad O-H stretch (phenolic)

~3050 Medium Aromatic C-H stretch

~1600 Strong Aromatic C=C ring stretch

~1400 Strong
C-O stretch / O-H bend

combination

~1250 Strong C-O stretch (phenolic)

~830 Strong
Aromatic C-H out-of-plane

bend

Technique: KBr Pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization) for 1,5-Dihydroxynaphthalene

m/z Relative Intensity (%) Assignment

160 100 [M]⁺ (Molecular Ion)

131 58 [M-CHO]⁺

132 13 Isotope peak of m/z 131

103 10 [C₈H₇]⁺

77 10 [C₆H₅]⁺

Ionization Method: Electron

Ionization (EI) at 75 eV

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of 1,5-Dihydroxynaphthalene powder.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in

a clean, dry vial.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

The final solution depth in the NMR tube should be approximately 4-5 cm.

Instrumentation: The spectra are acquired on a standard 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

The spectral width should encompass the range of 0-12 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds to

ensure quantitative detection of all carbon types.

The spectral width should encompass the range of 0-160 ppm.

Processing: Process the acquired Free Induction Decay (FID) with an appropriate line

broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak of

DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
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Gently grind 1-2 mg of 1,5-Dihydroxynaphthalene in a clean agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Thoroughly and rapidly mix the sample and KBr by grinding until a fine, homogeneous

powder is obtained. Minimize exposure to atmospheric moisture due to the hygroscopic

nature of KBr.

Pellet Formation:

Transfer a small amount of the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum should be presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small quantity (typically < 1 mg) of 1,5-
Dihydroxynaphthalene into the mass spectrometer, usually via a direct insertion probe.

The sample must be volatilized before ionization. Heat the probe gradually to achieve a

sufficient vapor pressure without causing thermal decomposition.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

electrons with a standard energy of 70 eV. This causes the ejection of an electron from the

molecule, forming a molecular ion [M]⁺, and induces fragmentation.
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Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical

compound like 1,5-Dihydroxynaphthalene using multiple spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and NMR Assignments
This diagram displays the molecular structure of 1,5-Dihydroxynaphthalene with IUPAC

numbering, correlated with its ¹H and predicted ¹³C NMR chemical shifts.

1,5-Dihydroxynaphthalene NMR Assignments (ppm in DMSO-d6)

¹H NMR

H-2, H-6: 6.85 H-3, H-7: 7.22 H-4, H-8: 7.59 -OH: 9.92

Predicted ¹³C NMR

C-2, C-6: 109.8 C-4, C-8: 115.1 C-3, C-7: 125.5 C-4a, C-8a: 127.0 C-1, C-5: 154.5

Click to download full resolution via product page

Caption: NMR Assignments for 1,5-Dihydroxynaphthalene.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,5-Dihydroxynaphthalene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047172#spectroscopic-data-nmr-ir-ms-for-1-5-
dihydroxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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